molecular formula C11H12N2OS2 B11521235 (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B11521235
M. Wt: 252.4 g/mol
InChI Key: ORYPKVJBBRPASI-RGRYCXOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methylimino group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s imine and thiophene groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the thiazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-3-methyl-2-(methylimino)-5-[(2-thienyl)methylidene]-1,3-thiazolidin-4-one: Similar structure but with a different thiophene substitution.

    (2E,5Z)-3-methyl-2-(methylimino)-5-[(4-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one: Similar structure with a different position of the methyl group on the thiophene ring.

Uniqueness

The uniqueness of (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable molecule for research and development.

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

(5Z)-3-methyl-2-methylimino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS2/c1-7-4-5-15-8(7)6-9-10(14)13(3)11(12-2)16-9/h4-6H,1-3H3/b9-6-,12-11?

InChI Key

ORYPKVJBBRPASI-RGRYCXOOSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=NC)S2)C

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=NC)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.